Cas no 1805098-81-0 (Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)

Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
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- インチ: 1S/C12H13F4NO4/c1-3-20-9(18)4-7-6-17-11(21-12(14,15)16)10(19-2)8(7)5-13/h6H,3-5H2,1-2H3
- InChIKey: ROOQVDKJVYQNTC-UHFFFAOYSA-N
- ほほえんだ: FCC1C(=C(N=CC=1CC(=O)OCC)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 340
- トポロジー分子極性表面積: 57.6
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083748-1g |
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate |
1805098-81-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetateに関する追加情報
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
The compound Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate, identified by the CAS number 1805098-81-0, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, making it a valuable molecule for research and development purposes.
The molecular structure of this compound is notable for its pyridine ring, which serves as the central framework. The substituents attached to the pyridine ring include a fluoromethyl group at the 4-position, a methoxy group at the 3-position, and a trifluoromethoxy group at the 2-position. Additionally, the acetate ester group is attached at the 5-position of the pyridine ring. These substituents contribute to the unique chemical properties and reactivity of the compound.
Recent studies have highlighted the potential of this compound in various applications, particularly in the field of agrochemicals and pharmaceuticals. The presence of fluorinated groups, such as the fluoromethyl and trifluoromethoxy substituents, imparts high stability and bioactivity to the molecule. These properties make it an attractive candidate for use in herbicides, insecticides, and other pest control agents.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the pyridine ring followed by successive substitution reactions to introduce the desired functional groups. The use of advanced catalytic systems and precise reaction conditions ensures high yields and purity of the final product.
One of the most recent advancements in research involving this compound is its application in drug discovery programs targeting specific enzyme systems or receptors. The trifluoromethoxy group, in particular, has been shown to enhance selectivity and potency in certain biological assays. This has led to increased interest in exploring its potential as a lead compound for developing novel therapeutic agents.
Furthermore, computational studies have been conducted to evaluate the electronic properties and molecular interactions of this compound. These studies provide valuable insights into its behavior in different chemical environments and its potential for further modification or optimization.
In conclusion, Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an essential component in modern chemical research and development.
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